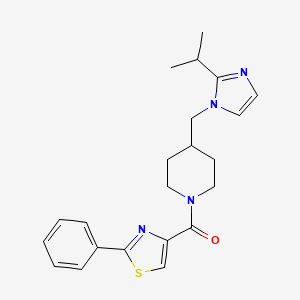

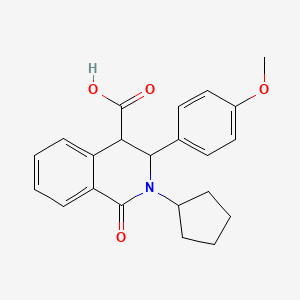

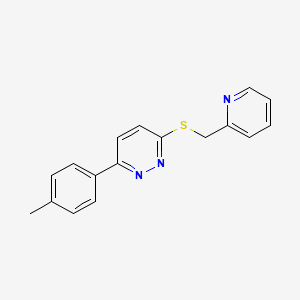

![molecular formula C27H32ClNO2 B2801138 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 122432-19-3](/img/structure/B2801138.png)

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BPP, is a chemical compound that has been widely studied for its potential applications in the field of medicine. BPP is a selective β2-adrenergic receptor agonist, which means that it binds to and activates a specific type of receptor found in cells throughout the body.

Scientific Research Applications

Synthesis and Isotopomer Preparation

- The synthesis of a 5HT1A antagonist, closely related to the compound of interest, was achieved in multiple steps from (L)-serine-[3-14C], resulting in a product with high radiochemical purity. This process is significant in pharmaceutical chemistry for developing targeted therapeutic agents (Czeskis, 1998).

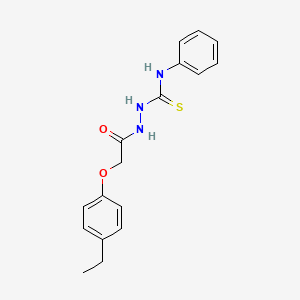

Diverse Compound Library Creation

- A structurally diverse library of compounds was generated using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcasing the versatility of related compounds in synthetic chemistry for creating a wide range of potentially biologically active molecules (Roman, 2013).

Antiproliferative Activity

- Compounds structurally similar to the one showed significant antiproliferative activity on human lung cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).

Antagonistic Activity

- A derivative of this compound was synthesized as an α_1 receptor antagonist, which is crucial in the development of drugs targeting various cardiovascular and neurological disorders (Hon, 2013).

Antimicrobial and Antiradical Activity

- Related compounds demonstrated antimicrobial and antioxidant activities, though these were lower compared to certain beta blockers, indicating their potential in combating infections and oxidative stress (Čižmáriková et al., 2020).

Dual Receptor Antagonism and SSRI Activities

- A series of compounds, including the one under discussion, exhibited potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. This finding is highly relevant in the field of antidepressant drug development (Takeuchi et al., 2003).

Mechanism of Action

Target of Action

The primary targets of this compound are associated with the neurodegenerative cascade of Alzheimer’s disease (AD) . The compound is part of a novel series of benzyl piperazine/piperidine based multifunctional agents .

Mode of Action

The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It interferes with the rate of peptide nucleation, leading to short fibrillar aggregates . It also inhibits Acetylcholinesterase (AChE)-mediated Aβ fibrillogenesis via its interaction with the AChE peripheral anionic site .

Biochemical Pathways

The compound affects the biochemical pathways involved in the neurodegenerative cascade of AD . It potentially binds to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Pharmacokinetics

It is known that the compound exerts neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation .

Result of Action

The compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil . This suggests that the compound has a disease-modifying potential towards the management of AD .

Action Environment

The compound’s ability to exert neuroprotective action and inhibit ros generation suggests that it may be effective in various oxidative environments .

properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO2.ClH/c29-26(20-28-17-15-23(16-18-28)19-22-7-3-1-4-8-22)21-30-27-13-11-25(12-14-27)24-9-5-2-6-10-24;/h1-14,23,26,29H,15-21H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKNATWLUIANHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

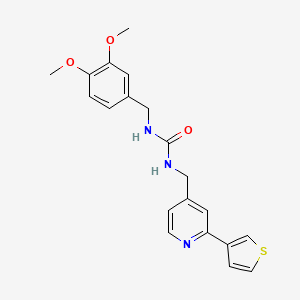

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)

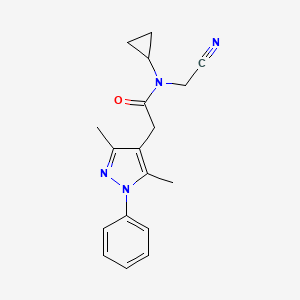

![(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide](/img/structure/B2801064.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)